molecular formula C3H4Br4O B14510699 1,1,3,3-Tetrabromopropan-2-ol CAS No. 62872-21-3

1,1,3,3-Tetrabromopropan-2-ol

Cat. No.: B14510699
CAS No.: 62872-21-3
M. Wt: 375.68 g/mol
InChI Key: DRXMQBJPSSCMPM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrabromopropan-2-ol is an organic compound with the molecular formula C3H4Br4O It is a brominated alcohol, characterized by the presence of four bromine atoms and one hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetrabromopropan-2-ol can be synthesized through the bromination of propan-2-ol. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrabromopropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, or reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted propan-2-ol derivatives.

    Elimination: Formation of alkenes such as 1,3-dibromopropene.

    Oxidation: Formation of carbonyl compounds like 1,1,3,3-tetrabromopropanone.

    Reduction: Formation of alkanes like 1,1,3,3-tetrabromopropane.

Scientific Research Applications

1,1,3,3-Tetrabromopropan-2-ol has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrabromopropan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

1,1,3,3-Tetrabromopropan-2-ol can be compared with other brominated alcohols and halogenated compounds:

    1,1,3,3-Tetrabromopropane: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.

    1,1,2,3-Tetrabromopropane: Different bromination pattern, resulting in distinct chemical properties.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated analog with different halogen atoms, leading to variations in reactivity and applications.

Properties

CAS No.

62872-21-3

Molecular Formula

C3H4Br4O

Molecular Weight

375.68 g/mol

IUPAC Name

1,1,3,3-tetrabromopropan-2-ol

InChI

InChI=1S/C3H4Br4O/c4-2(5)1(8)3(6)7/h1-3,8H

InChI Key

DRXMQBJPSSCMPM-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)Br)(C(Br)Br)O

Origin of Product

United States

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